molecular formula C25H26N6O3 B11675018 Ethyl 4-{[6-(4-benzylpiperidin-1-YL)-[1,2,5]oxadiazolo[3,4-B]pyrazin-5-YL]amino}benzoate

Ethyl 4-{[6-(4-benzylpiperidin-1-YL)-[1,2,5]oxadiazolo[3,4-B]pyrazin-5-YL]amino}benzoate

Cat. No.: B11675018
M. Wt: 458.5 g/mol
InChI Key: RBHIBOYCONEPEY-UHFFFAOYSA-N
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Description

Ethyl 4-{[6-(4-benzylpiperidin-1-YL)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-YL]amino}benzoate is a heterocyclic compound featuring a [1,2,5]oxadiazolo[3,4-b]pyrazine core substituted with a 4-benzylpiperidine moiety at position 6 and an ethyl benzoate group at position 5 via an amino linker. The [1,2,5]oxadiazolo[3,4-b]pyrazine scaffold is electron-deficient, making it a versatile platform for designing bioactive molecules with applications in medicinal chemistry and materials science . The ethyl benzoate group may act as a prodrug motif, hydrolyzing in vivo to release the active carboxylic acid derivative .

Properties

Molecular Formula

C25H26N6O3

Molecular Weight

458.5 g/mol

IUPAC Name

ethyl 4-[[5-(4-benzylpiperidin-1-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-yl]amino]benzoate

InChI

InChI=1S/C25H26N6O3/c1-2-33-25(32)19-8-10-20(11-9-19)26-23-24(28-22-21(27-23)29-34-30-22)31-14-12-18(13-15-31)16-17-6-4-3-5-7-17/h3-11,18H,2,12-16H2,1H3,(H,26,27,29)

InChI Key

RBHIBOYCONEPEY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC2=NC3=NON=C3N=C2N4CCC(CC4)CC5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{[6-(4-benzylpiperidin-1-YL)-[1,2,5]oxadiazolo[3,4-B]pyrazin-5-YL]amino}benzoate involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring compliance with safety and environmental regulations. This may include the use of continuous flow reactors and automated systems to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[6-(4-benzylpiperidin-1-YL)-[1,2,5]oxadiazolo[3,4-B]pyrazin-5-YL]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing nitro groups to amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may yield amines, and substitution reactions may introduce new functional groups into the molecule .

Scientific Research Applications

Ethyl 4-{[6-(4-benzylpiperidin-1-YL)-[1,2,5]oxadiazolo[3,4-B]pyrazin-5-YL]amino}benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-{[6-(4-benzylpiperidin-1-YL)-[1,2,5]oxadiazolo[3,4-B]pyrazin-5-YL]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound may act as an antagonist or inhibitor of certain receptors or enzymes, thereby modulating biological processes. For example, it may antagonize muscarinic receptors, which are involved in various neurological functions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally and functionally related analogs, focusing on key substituents, physicochemical properties, and biological activities.

Table 1: Structural and Functional Comparison of Selected Compounds

Compound Name & Structure Key Substituents Molecular Weight (g/mol) LogP<sup>a</sup> Biological Activity References
Ethyl 4-{[6-(4-benzylpiperidin-1-YL)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-YL]amino}benzoate 4-Benzylpiperidine, ethyl benzoate ~463.5<sup>b</sup> ~4.2<sup>c</sup> Hypothesized: Mitochondrial modulation, enzyme inhibition (based on analogs) N/A
BAM15
[(2-Fluorophenyl){6-(2-fluorophenyl)amino}amine]
Dual 2-fluorophenyl groups 423.37 5.53 Mitochondrial uncoupler; prevents obesity, improves glucose tolerance in mice
I-6230
[Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate]
Pyridazin-3-yl phenethylamino ~377.4 ~3.8 Unspecified bioactivity; ethyl benzoate scaffold common in prodrug design
Ethyl 7-amino-5-methyl[1,2,5]oxadiazolo[3,4-b]pyridine-6-carboxylate
(CAS 156463-84-2)
Methyl, amino 222.20 ~1.5 Building block for synthesis; no reported bioactivity
9-Ethyl-3-[6-(3-nitrophenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-9H-carbazole
(Compound 21b)
3-Nitrophenyl, carbazole 440.42 ~3.9 Fluorescence sensing of nitroaromatics; materials science applications

<sup>a</sup>LogP values estimated using fragment-based methods (e.g., Crippen’s method).
<sup>b</sup>Calculated based on molecular formula.
<sup>c</sup>Predicted using the benzylpiperidine (+2.7) and ethyl benzoate (+1.5) contributions.

Key Observations:

Structural Variations and Bioactivity: The 4-benzylpiperidine group in the target compound distinguishes it from BAM15, which uses fluorinated aryl groups for mitochondrial protonophoric activity. Compared to I-6230 (a simple ethyl benzoate derivative), the target compound’s oxadiazolo-pyrazine core may confer enhanced π-stacking interactions with biological targets, improving binding affinity .

Physicochemical Properties :

  • The target compound’s higher molecular weight (~463.5 vs. BAM15’s 423.37) and moderate LogP (~4.2 vs. BAM15’s 5.53) suggest balanced lipophilicity for oral bioavailability. However, the benzylpiperidine group may reduce aqueous solubility compared to smaller analogs like I-6230 .

Mitochondrial Uncoupling Potential: BAM15’s efficacy in obesity models highlights the importance of fluorinated aryl groups in mitochondrial proton transport. The target compound’s benzylpiperidine may lack the strong protonophoric activity of BAM15 but could exhibit reduced cytotoxicity, as seen in piperidine-containing analogs .

Materials Science Applications :

  • Carbazole derivatives (e.g., Compound 21b) demonstrate the oxadiazolo-pyrazine scaffold’s utility in fluorescence sensing. The target compound’s ethyl benzoate group could be modified for optoelectronic applications .

Biological Activity

Ethyl 4-{[6-(4-benzylpiperidin-1-YL)-[1,2,5]oxadiazolo[3,4-B]pyrazin-5-YL]amino}benzoate is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a distinctive structure characterized by multiple functional groups contributing to its biological activity. The chemical formula is C24H30N4O2C_{24}H_{30}N_{4}O_{2}, with a molecular weight of approximately 414.53 g/mol. The structural components include:

  • Ethyl ester group : Enhances solubility and bioavailability.
  • Piperidine ring : Associated with various pharmacological activities.
  • Oxadiazole and pyrazine moieties : Implicated in diverse biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including:

  • Formation of the piperidine derivative.
  • Synthesis of the oxadiazole and pyrazine components.
  • Coupling reactions to form the final product.

Antiplatelet Activity

Recent studies have highlighted the antiplatelet activity of related compounds in this chemical class. For instance, derivatives of ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate have been shown to act as antagonists for protease-activated receptor 4 (PAR4), which is crucial in platelet aggregation processes. This suggests that this compound may similarly exhibit significant antiplatelet effects through PAR4 inhibition .

Neuropharmacological Effects

The presence of the piperidine ring indicates potential neuropharmacological activity. Compounds containing this structure have been studied for their effects on neurotransmitter systems and have shown promise in treating conditions such as anxiety and depression.

Antimicrobial Properties

Preliminary investigations into the antimicrobial properties of similar benzoate derivatives suggest that this compound could exhibit inhibitory effects against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Case Study 1: Antiplatelet Activity Assessment

In a controlled study, derivatives based on ethyl benzoates were tested for their ability to inhibit platelet aggregation induced by thrombin. Results indicated that specific modifications to the benzoate structure significantly enhanced their inhibitory potency on PAR4-mediated pathways .

Case Study 2: Neuropharmacological Screening

A series of compounds derived from piperidine were evaluated for their anxiolytic effects in animal models. The results demonstrated that compounds similar to this compound produced significant reductions in anxiety-like behaviors .

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